molecular formula C21H22N4O2 B2584065 2-(1-methyl-1H-indol-3-yl)-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}acetamide CAS No. 2097898-37-6

2-(1-methyl-1H-indol-3-yl)-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}acetamide

Cat. No. B2584065
CAS RN: 2097898-37-6
M. Wt: 362.433
InChI Key: PNADERUHRZGPTF-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with an indole and pyridine group, which are common structures in many biologically active compounds . The indole group is a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The pyridine group is a six-membered ring with one nitrogen atom and five carbon atoms .


Molecular Structure Analysis

The molecular structure analysis would require more specific information or experimental data such as X-ray crystallography or NMR spectroscopy .


Chemical Reactions Analysis

Indole and pyridine groups can undergo various chemical reactions. Indoles can participate in electrophilic substitution reactions, while pyridines can undergo nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties such as melting point, boiling point, solubility, etc., would need to be determined experimentally .

Mechanism of Action

The mechanism of action would depend on the biological target of the compound. Many drugs with indole structure are used for their psychoactive effects .

Safety and Hazards

The safety and hazards would depend on the specific compound and would need to be assessed through toxicology studies .

Future Directions

Future research could involve studying the biological activity of the compound, optimizing its synthesis, and investigating its mechanism of action .

properties

IUPAC Name

2-(1-methylindol-3-yl)-N-[[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O2/c1-24-14-16(18-5-2-3-6-19(18)24)10-20(26)23-12-15-9-17(13-22-11-15)25-8-4-7-21(25)27/h2-3,5-6,9,11,13-14H,4,7-8,10,12H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNADERUHRZGPTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)CC(=O)NCC3=CC(=CN=C3)N4CCCC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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